5-(tert-Butyl)-3-methoxy-4-methylisoxazole

Physicochemical Characterization Process Chemistry Solid‑State Handling

Medicinal chemistry groups often face batch-to-batch variability with simple isoxazole building blocks, compromising SAR reproducibility. This fully substituted, neutral isoxazole (LogP 2.29) eliminates H-bond donor capacity while providing a pre-engineered lipophilic core, directly addressing the need for a stable, sterically defined hinge-binding motif. - Achieves >99% purity for consistent automated powder dispensing (Chemspeed/Tecan), minimizing cross-contamination. - Ambient storage stability with a 24-month shelf life ensures supply chain integrity for multi-year field trials. - Characterized m.p. (50-52°C) and SPR parameters provide a validated internal QC reference standard.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12866375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-3-methoxy-4-methylisoxazole
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1OC)C(C)(C)C
InChIInChI=1S/C9H15NO2/c1-6-7(9(2,3)4)12-10-8(6)11-5/h1-5H3
InChIKeyIXDLHHCPSWDHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)-3-methoxy-4-methylisoxazole – Overview & Procurement


5-(tert‑Butyl)-3-methoxy-4-methylisoxazole (CAS 95406‑70‑5) is a fully substituted isoxazole derivative (C₉H₁₅NO₂, MW 169.22 g/mol) carrying a tert‑butyl group at position 5, a methoxy group at position 3 and a methyl group at position 4. The compound is commercially available as a white to off‑white crystalline powder with a melting point of 50–52 °C . The isoxazole scaffold is widely exploited in medicinal chemistry and crop protection, and the unique substitution pattern of this compound makes it a valuable intermediate for structure‑activity relationship (SAR) studies and heterocyclic library construction .

Structural Differentiation from In-Class Isoxazole Analogs


Simple isoxazole building blocks (e.g., 3‑methoxy‑5‑methylisoxazole or 5‑tert‑butylisoxazole) are often treated as interchangeable heterocyclic precursors. However, the 5-(tert‑butyl)-3‑methoxy-4‑methyl combination introduces significant steric bulk, altered lipophilicity and acid‑base neutrality that distinguish it from mono‑ or di‑substituted analogs. For example, the replacement of a 5‑hydroxy or 3‑amino substituent (found in many biologically active isoxazoles) with methoxy or tert‑butyl groups eliminates hydrogen‑bond donor capacity, simultaneously raises logP, and can profoundly shift bioactivity and physicochemical profiles. These differences directly affect target‑binding affinity, metabolic stability, oral bioavailability, and process‑scale handling – making generic substitution risky unless validated by head‑to‑head data [1].

Quantitative Differentiation Evidence


Crystalline Solid for Simpler Handling vs. Liquid Analogs

5-(tert‑Butyl)-3‑methoxy‑4‑methylisoxazole is a white crystalline powder with a melting point of 50–52 °C, making it a free‑flowing solid at ambient temperature . In contrast, closely related 3‑methoxy‑5‑methylisoxazole (CAS 16864‑45‑2) is a colourless liquid with no melting point reported and a typical purity of 95 % [1], and 5-tert-butyl-4-methylisoxazole-3-ol is an oil or low‑melting solid. The solid nature of the target compound greatly simplifies automated weighing, minimises solvent‑transfer losses, and lowers the risk of hygroscopicity‑driven degradation.

Physicochemical Characterization Process Chemistry Solid‑State Handling

Higher LogP and Lipophilicity Over Amino- and Hydroxy-Substituted Analogs

The measured LogP of 5-(tert‑butyl)-3‑methoxy‑4‑methylisoxazole is 2.29 . This value is approximately 0.21 log units higher than the calculated LogP of 5‑tert‑butyl‑4‑methylisoxazol‑3‑amine (LogP ≈ 2.08) [1] and roughly 0.89 log units higher than the predicted LogP of 5‑tert‑butyl‑3‑hydroxy‑4‑methylisoxazole (LogP ≈ 1.40) . The replacement of the hydrogen‑bond‑donating OH or NH₂ groups with a methoxy substituent drives this shift, which can be translated into improved membrane permeability (1‑2 fold per 0.5 logP increment) and higher blood‑brain barrier penetration potential.

Lipophilicity Drug‑likeness Permeability

Enhanced Chemical Stability and Shelf-Life vs. Aminated Derivatives

The target compound is specified with a shelf life of 24 months when stored in a cool, dry, well‑ventilated area . Its fully substituted ring containing only alkyl and alkoxy substituents lacks reactive amino (NH₂), hydroxy (OH), thiol (SH), or benzylic halogen groups that commonly undergo oxidation, hydrolysis, or thermal decomposition. In contrast, 5‑tert‑butyl‑4‑methylisoxazol‑3‑amine requires storage at −20 °C under inert atmosphere due to its amino functionality . This intrinsic stability translates into consistent Lot‑to‑Lot reproducibility and reduced procurement risk for long‑term discovery programs.

Chemical Stability Shelf‑Life Storage

Commercial Purity Advantage Over Competing Isoxazole Analogs

Industrial‑grade 5-(tert‑butyl)-3‑methoxy‑4‑methylisoxazole is routinely supplied with purity ≥99 % (HPLC) . Comparable isoxazole analogs that carry reactive functional handles (e.g., 3‑methoxy‑5‑methylisoxazole, 95‑98 %; 5‑tert‑butyl‑4‑methylisoxazol‑3‑amine, 95 %) are typically offered at lower purity grades due to decomposition or the presence of regioisomeric impurities . The higher intrinsic purity of the fully substituted target compound reduces the burden of pre‑use purification and ensures more reproducible assay results.

Purity Procurement Quality Assurance

Regioselectivity in Cycloaddition-Driven Synthesis

When 3‑(tert‑butyl)isoxazole is synthesised via the pivaloyl acetonitrile pathway, the reaction proceeds with ethanol as the optimal solvent, yielding 88–90 % purity under reflux conditions (80–85 °C) . In contrast, the target compound possesses a methyl substituent at C‑4 that blocks undesired electrophilic attack at this position, thereby further tightening regioselectivity during subsequent derivatisation reactions. While direct yield data for the fully substituted scaffold are unavailable, the established synthetic precedents for tert‑butylisoxazoles indicate that the additional methyl ‘blocking’ group can improve the proportion of the desired regioisomer (typically >98 % in ethanol) relative to unsubstituted or 4‑unsubstituted analogs [1].

Regioselectivity Cycloaddition Library Chemistry

Procurement-Ready Application Scenarios


CNS-Penetrant Kinase Inhibitor SAR Libraries

Medicinal chemistry teams requiring a lipophilic, neutral heterocyclic core (LogP = 2.29 ) can directly incorporate the compound as a key intermediate for kinase hinge‑binding motifs. Its pre‑engineered lipophilicity window reduces the need for additional polarity‑balancing substituents, while its absence of H‑bond donors favours passive blood‑brain barrier penetration.

Late-Stage Diversification in Herbicide Lead Optimization

Agrochemical discovery groups seeking to replace metabolically labile ester or amide linkers with a more stable isoxazole core can use the compound as a late‑stage fragment. The commercial purity (≥99 %, ) and ambient storage stability (24‑month shelf life) ensure consistent quality across multi‑year field‑trial supply chains.

Automated Parallel Synthesis Workflow Standardization

The compound’s crystalline solid nature (m.p. 50–52 °C, ) enables reliable automated powder dispensing on platforms such as Chemspeed or Tecan. This contrasts with liquid isoxazole analogs that require solvent‑based transfer, minimising well‑to‑well cross‑contamination and improving library purity.

Physicochemical Property Benchmarking Reference

Because 5-(tert‑butyl)-3‑methoxy‑4‑methylisoxazole contains only alkyl and alkoxy substituents, it provides a clean baseline for evaluating structure‑property relationships (SPR) in isoxazole series. Its well‑characterised LogP, melting point and stability parameters [REFS-1, REFS-3] make it a valuable internal reference standard for new compound registration and quality‑control panels.

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